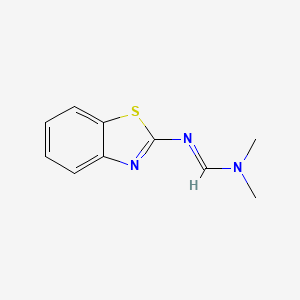

N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-13(2)7-11-10-12-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWDATDHZDWTPZ-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853356-13-5 | |

| Record name | N'-(1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLIMIDOFORMAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes. This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin. The compound’s derivatives have shown the highest IC50 values for COX-1 inhibition.

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin. These molecules are involved in various physiological processes, including inflammation, pain perception, and fever generation.

Pharmacokinetics

The compound’s derivatives have been synthesized and evaluated for anti-inflammatory activity. The compound’s derivatives with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition.

Result of Action

The inhibition of COX enzymes by N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin. This results in a reduction in inflammation, pain, and fever.

Action Environment

The action, efficacy, and stability of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide can be influenced by various environmental factors. For instance, the presence of O-alkyl moiety at position 2, 3, and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series

Biochemical Analysis

Biochemical Properties

It is known that benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory activity

Cellular Effects

Benzothiazole derivatives have shown inhibitory effects on COX-1 and COX-2 enzymes, which play a crucial role in inflammation

Molecular Mechanism

The molecular mechanism of action of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide is not well-defined. Benzothiazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, suggesting a potential mechanism of action

Biological Activity

N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide (CAS Number: 853356-13-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzothiazole moiety. The chemical formula is , and it has a molecular weight of 205.283 g/mol. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzothiazole derivatives, including this compound. Research indicates that compounds containing benzothiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, one study evaluated several benzothiazole derivatives and found that they inhibited cell proliferation in human lung cancer cell lines (A549, HCC827, and NCI-H358) with varying degrees of effectiveness:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 2.12 ± 0.21 |

| HCC827 | 5.13 ± 0.97 | |

| NCI-H358 | 0.85 ± 0.05 |

These results suggest that this compound may serve as a lead structure for developing new antitumor agents .

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promise in antimicrobial applications. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain benzothiazole compounds exhibit significant inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus, indicating that this compound could be explored further for its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in proliferation and survival pathways in cancer cells. Studies have indicated that benzothiazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival .

Scientific Research Applications

Based on the search results, here's what is known about the applications of N'-(1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide:

This compound, also known as this compound, has the linear formula C10H11N3S .

One study used 6-aminobenzo[d]thiazole-2,7-dicarbonitrile to synthesize ( E)- N'-(2,7-dicyanobenzo[ d]thiazol-6-yl)- N,N-dimethylformimidamide . The synthesis of the target molecules was started with 6-aminobenzo[ d]thiazole-2,7-dicarbonitrile which, upon reaction with DMF–DMA under MWI at 70°C, yielded ( E)- N'-(2,7-dicyanobenzo[ d]thiazol-6-yl)- N,N-dimethylformimidamide in good yield (86%) .

Additional research indicates that benzothiazole derivatives, in general, possess a wide range of biological properties, including anti-tumor, anti-cancer, anti-microbial, anti-bacterial, anti-viral, anti-inflammatory, and anti-tuberculosis activities . They may also have applications in treating autoimmune disorders, inflammatory diseases, cardiovascular diseases, neurodegenerative diseases, allergy, asthma, pancreatitis, multiorgan failure, kidney diseases, platelet aggregation, cancer, sperm motility, transplantation rejection, graft rejection, and lung injuries . Benzothiazoles have also been investigated for their potential biological activities, including antimicrobial and anticancer properties and potential use in drug development and as a pharmacophore in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.